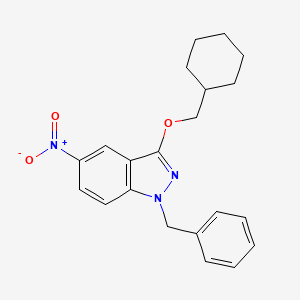
1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a benzyl group at the 1-position, a cyclohexylmethoxy group at the 3-position, and a nitro group at the 5-position of the indazole ring
Preparation Methods
The synthesis of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the indazole core is treated with benzyl chloride in the presence of a base.
Attachment of the Cyclohexylmethoxy Group: The cyclohexylmethoxy group can be introduced through an etherification reaction, where the indazole core is treated with cyclohexylmethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes involved in key biological processes, leading to therapeutic effects.
Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Binding to Receptors: It may bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activity.
Comparison with Similar Compounds
1-Benzyl-3-(cyclohexylmethoxy)-5-nitroindazole can be compared with other similar compounds, such as:
1-Benzyl-3-(4-methoxybenzenesulfonyl)-6-oxo-hexahydro-pyrimidine-4-carboxylic acid hydroxyamide: This compound also contains a benzyl group and exhibits similar biological activities.
1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy-propyl-phosphonic acid: This compound shares structural similarities and is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-benzyl-3-(cyclohexylmethoxy)-5-nitroindazole |
InChI |
InChI=1S/C21H23N3O3/c25-24(26)18-11-12-20-19(13-18)21(27-15-17-9-5-2-6-10-17)22-23(20)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,17H,2,5-6,9-10,14-15H2 |
InChI Key |
VLMJWSVJQMZYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NN(C3=C2C=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



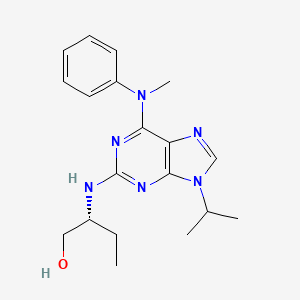
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
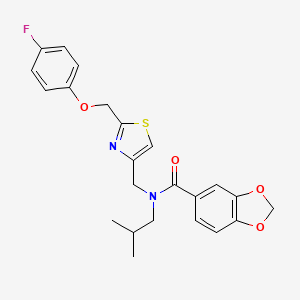
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
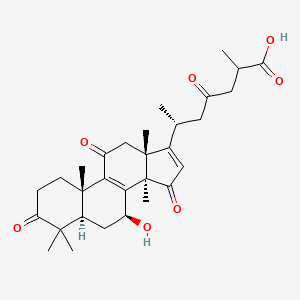


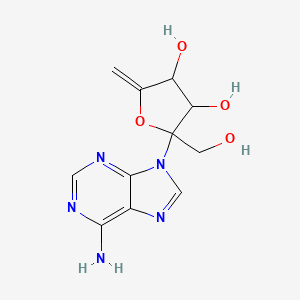

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

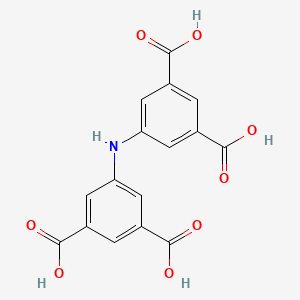
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
